molecular formula C10H15N3O B12118881 2-(2,3-Dimethylanilino)acetohydrazide CAS No. 2370-46-9

2-(2,3-Dimethylanilino)acetohydrazide

Cat. No.: B12118881
CAS No.: 2370-46-9
M. Wt: 193.25 g/mol
InChI Key: KMERSGBLYOPGRY-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-phenylamino)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide typically involves the reaction of (2,3-Dimethyl-phenylamino)-acetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(2,3-Dimethyl-phenylamino)-acetic acid+Hydrazine hydrate(2,3-Dimethyl-phenylamino)-acetic acid hydrazide+Water\text{(2,3-Dimethyl-phenylamino)-acetic acid} + \text{Hydrazine hydrate} \rightarrow \text{(2,3-Dimethyl-phenylamino)-acetic acid hydrazide} + \text{Water} (2,3-Dimethyl-phenylamino)-acetic acid+Hydrazine hydrate→(2,3-Dimethyl-phenylamino)-acetic acid hydrazide+Water

Industrial Production Methods

In an industrial setting, the production of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-phenylamino)-acetic acid hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding azide.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmosphere conditions.

Major Products Formed

    Oxidation: Formation of azides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted hydrazides depending on the substituent introduced.

Scientific Research Applications

(2,3-Dimethyl-phenylamino)-acetic acid hydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethyl-phenylamino)-acetic acid: The parent compound from which the hydrazide is derived.

    Phenylhydrazine: A related hydrazine derivative with similar chemical properties.

    Acetohydrazide: Another hydrazide compound with a simpler structure.

Uniqueness

(2,3-Dimethyl-phenylamino)-acetic acid hydrazide is unique due to the presence of both the dimethyl-phenyl group and the hydrazide functional group. This combination imparts specific chemical and biological properties that are not observed in simpler hydrazides or related compounds. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

2370-46-9

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(2,3-dimethylanilino)acetohydrazide

InChI

InChI=1S/C10H15N3O/c1-7-4-3-5-9(8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)

InChI Key

KMERSGBLYOPGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(=O)NN)C

Origin of Product

United States

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